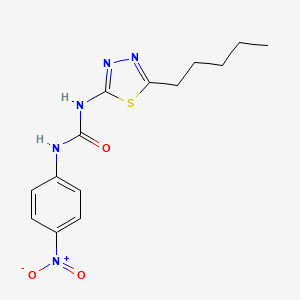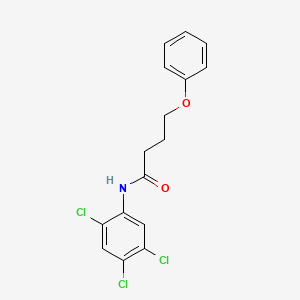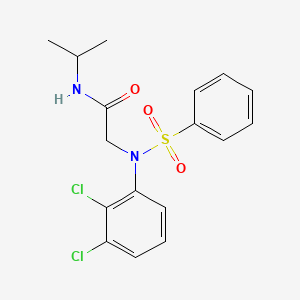![molecular formula C20H18O7 B5230520 methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a chemical compound with a complex structure. It is a synthetic derivative of coumarin and is widely used in scientific research. This compound has numerous applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is complex and depends on the specific application. In the case of metal ion detection, the compound binds to the metal ion, resulting in a change in fluorescence intensity. In the case of photodynamic therapy, the compound is activated by light, leading to the generation of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant activity and to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its versatility. It can be used in a wide range of applications, from metal ion detection to photodynamic therapy. Additionally, it is relatively easy to synthesize and has a high purity when recrystallized. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some applications.
Orientations Futures
There are numerous future directions for research on methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate. One area of research could focus on the development of new coumarin derivatives with improved biological activity. Another area of research could focus on the use of this compound in the development of new diagnostic and therapeutic agents for cancer and other diseases. Additionally, future research could focus on the optimization of the synthesis method to increase the yield and purity of the product.
Méthodes De Synthèse
The synthesis of methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves the reaction of 7-hydroxy-4-chromone with 4-methoxyphenol in the presence of a base, followed by esterification with methyl 2-bromo-2-methylpropanoate. The yield of the product is around 50%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has numerous applications in scientific research. It is used as a fluorescent probe for the detection of metal ions, such as copper and zinc. It is also used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases. Additionally, this compound is used as a starting material for the synthesis of various coumarin derivatives with potential biological activity.
Propriétés
IUPAC Name |
methyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-12(20(22)24-3)26-15-8-9-16-17(10-15)25-11-18(19(16)21)27-14-6-4-13(23-2)5-7-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXCAQNPPFKAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)
![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)

![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)
![N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)
![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)